molecular formula C16H15N3OS B4525683 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one

1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one

Cat. No.: B4525683
M. Wt: 297.4 g/mol
InChI Key: WGGQZUQKTUJMKK-UHFFFAOYSA-N
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Description

1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug discovery and development.

Future Directions

The future directions in the research of this compound and its derivatives lie in their potential applications in medicinal chemistry and material science . The anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidines highlight the possibility of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one typically involves the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with a suitable sulfanylating agent. One common method is the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with 2-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, bases like sodium hydride, and solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as photophysical characteristics.

Comparison with Similar Compounds

1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the sulfanyl and propan-2-one groups, making it less versatile in chemical reactions.

    3-Phenylpyrazolo[1,5-a]pyrimidine-7-thiol: Contains a thiol group instead of a sulfanyl group, which may affect its reactivity and biological activity.

    5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Contains a carboxylic acid group, which can influence its solubility and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-8-15(21-10-12(2)20)19-16(18-11)14(9-17-19)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGQZUQKTUJMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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